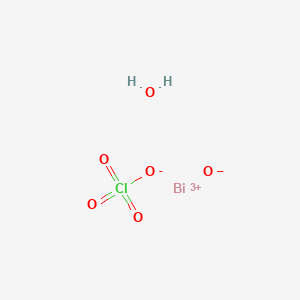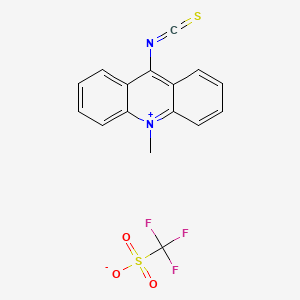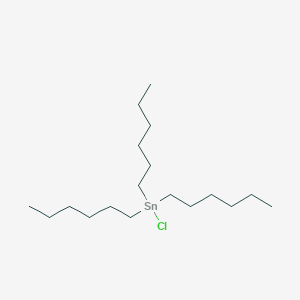![molecular formula C11H19ClO2 B13790544 2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-hydroxyacetaldehyde and 2,2-dimethylbicyclo[221]heptane are two distinct chemical compounds with unique structures and properties 2-Chloro-2-hydroxyacetaldehyde is an organic compound with a chloro and hydroxy functional group attached to an acetaldehyde backbone 2,2-Dimethylbicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
-
2-Chloro-2-hydroxyacetaldehyde
- This compound can be synthesized through the chlorination of glycolaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Another method involves the reaction of chloroacetaldehyde with water under controlled conditions to yield 2-chloro-2-hydroxyacetaldehyde.
-
2,2-Dimethylbicyclo[2.2.1]heptane
- The synthesis of 2,2-dimethylbicyclo[2.2.1]heptane can be achieved through the Diels-Alder reaction between cyclopentadiene and isoprene, followed by chlorination using thionyl chloride or phosphorus pentachloride.
- Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions
-
2-Chloro-2-hydroxyacetaldehyde
Oxidation: Can be oxidized to form 2-chloro-2-hydroxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride can yield 2-chloro-2-hydroxyethanol.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form different derivatives.
-
2,2-Dimethylbicyclo[2.2.1]heptane
Hydrogenation: Can be hydrogenated to form 2,2-dimethylbicyclo[2.2.1]heptane-2-ol.
Halogenation: Reacts with halogens to form dihalogenated derivatives.
Substitution: Undergoes substitution reactions with nucleophiles to form various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine gas, bromine, thionyl chloride.
Major Products
2-Chloro-2-hydroxyacetaldehyde: 2-chloro-2-hydroxyacetic acid, 2-chloro-2-hydroxyethanol.
2,2-Dimethylbicyclo[2.2.1]heptane: 2,2-dimethylbicyclo[2.2.1]heptane-2-ol, dihalogenated derivatives.
科学的研究の応用
Chemistry
2-Chloro-2-hydroxyacetaldehyde: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
2,2-Dimethylbicyclo[2.2.1]heptane: Utilized in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology and Medicine
2-Chloro-2-hydroxyacetaldehyde: Investigated for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds.
2,2-Dimethylbicyclo[2.2.1]heptane: Studied for its potential use in drug delivery systems and as a scaffold in medicinal chemistry.
Industry
2-Chloro-2-hydroxyacetaldehyde: Used in the production of specialty chemicals and as a reagent in chemical manufacturing.
2,2-Dimethylbicyclo[2.2.1]heptane: Employed in the production of high-performance materials and as an additive in lubricants.
作用機序
2-Chloro-2-hydroxyacetaldehyde
- The compound exerts its effects through interactions with cellular components, leading to the disruption of microbial cell walls and inhibition of enzyme activity. It targets specific molecular pathways involved in microbial growth and replication.
2,2-Dimethylbicyclo[2.2.1]heptane
- The mechanism of action involves the interaction with biological membranes and proteins, leading to changes in membrane fluidity and protein function. It may also act as a ligand for specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: Similar in structure but lacks the dimethyl groups.
2-Hydroxyacetaldehyde: Similar functional groups but lacks the chlorine atom.
2,2-Dimethylbicyclo[2.2.1]heptane-2-ol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-2-hydroxyacetaldehyde: Unique due to the presence of both chloro and hydroxy functional groups, making it versatile in chemical reactions.
2,2-Dimethylbicyclo[2.2.1]heptane: Unique due to its rigid bicyclic structure and the presence of two methyl groups, providing distinct chemical and physical properties.
特性
分子式 |
C11H19ClO2 |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
2-chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H16.C2H3ClO2/c1-9(2)6-7-3-4-8(9)5-7;3-2(5)1-4/h7-8H,3-6H2,1-2H3;1-2,5H |
InChIキー |
HQJSLGZQJLJRJS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CCC1C2)C.C(=O)C(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



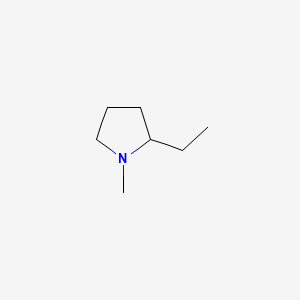
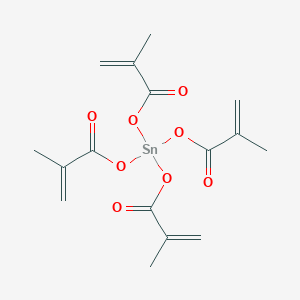

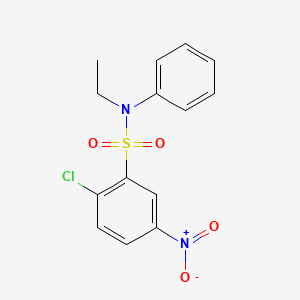
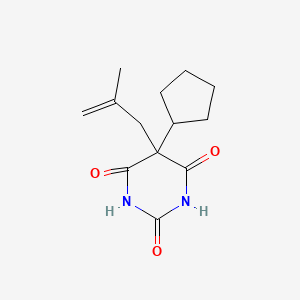
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
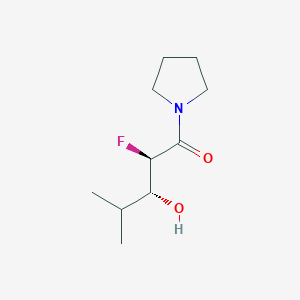
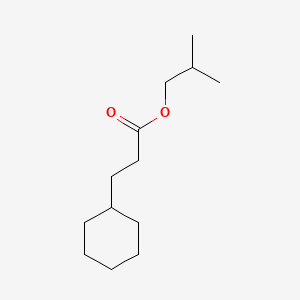
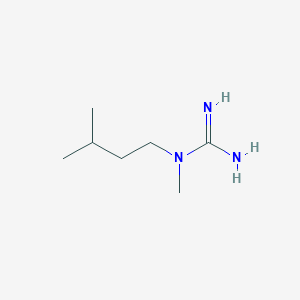
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
